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molecular formula C9H9NO2S2 B8771343 1,3-DITHIOLANE, 2-(p-NITROPHENYL)- CAS No. 41159-02-8

1,3-DITHIOLANE, 2-(p-NITROPHENYL)-

Cat. No. B8771343
M. Wt: 227.3 g/mol
InChI Key: BNKRXKGMJHJTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04575565

Procedure details

Following the general procedure employed in Example 1, 38.58 gm (0.255 moles) of 4-nitrobenzaldehyde and 24.71 gm (0.262 moles) of 1,2-ethanedithiol gave, after crystallization from absolute EtOH, 49.23 gm (0.2169 moles) of an orange colored solid (85% yield) m.p. 80°-82° C. Elemental analysis for C9H9NO2S2 :
Quantity
38.58 g
Type
reactant
Reaction Step One
Quantity
24.71 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:12]([SH:15])[CH2:13][SH:14]>CCO>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]2[S:15][CH2:12][CH2:13][S:14]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
38.58 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
24.71 g
Type
reactant
Smiles
C(CS)S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1SCCS1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2169 mol
AMOUNT: MASS 49.23 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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